Sulindac-d6
Description
Significance of Sulindac (B1681787) in Preclinical and Mechanistic Research
Sulindac is an NSAID of the arylalkanoic acid class, approved for medical use in 1976. wikipedia.org It is used to treat acute and chronic inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. nih.govdrugbank.com The drug itself is a prodrug, meaning it is inactive in its initial form and must be metabolized in the body to exert its therapeutic effect. wikipedia.orgdrugbank.com
Following oral administration, Sulindac undergoes two primary metabolic transformations in the liver: a reversible reduction to the pharmacologically active sulindac sulfide (B99878) and an irreversible oxidation to the inactive sulindac sulfone. nih.govdrugbank.com The biological activity of the drug is attributed to the sulfide metabolite, which inhibits the cyclooxygenase (COX-1 and COX-2) enzymes, thereby blocking prostaglandin (B15479496) synthesis. drugbank.com
Beyond its anti-inflammatory properties, Sulindac has garnered significant interest in preclinical research for its potential anti-cancer effects. wikipedia.org Studies have investigated its ability to reduce the growth of polyps and precancerous lesions, particularly in the context of colorectal cancer. wikipedia.orgmdpi.com This has made the metabolic pathway of Sulindac a subject of intense study, as understanding the behavior of the parent drug and its active sulfide and inactive sulfone metabolites is crucial for elucidating its mechanisms of action.
Principles of Stable Isotope Labeling in Pharmaceutical Sciences
Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to track their journey through biological or chemical systems. uef.fi This method is a pillar of pharmaceutical research, offering detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME). uef.fi
Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons. Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. google.com It contains one proton and one neutron, giving it approximately twice the mass of the most common hydrogen isotope, protium (B1232500) (¹H). google.com Because its chemical properties are nearly identical to those of hydrogen, it can replace hydrogen in a drug molecule without significantly altering its biological activity or receptor interactions. This substitution creates a "heavy" version of the compound that can be easily distinguished from the non-labeled drug by analytical instruments like mass spectrometers.
The primary advantage of deuteration in drug research is its utility in quantitative analysis. Deuterated compounds are frequently used as internal standards in bioanalytical assays. vulcanchem.com When analyzing a biological sample (like blood plasma) to determine the concentration of a drug, a known amount of the deuterated analogue is added to the sample. vulcanchem.com The deuterated standard behaves almost identically to the natural drug during sample extraction and analysis, but its different mass allows it to be detected separately. vulcanchem.com By comparing the instrument's response for the drug to that of the known quantity of the deuterated standard, researchers can calculate the concentration of the drug with high precision and accuracy.
Another key advantage stems from the "kinetic isotope effect" (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov Because many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, substituting deuterium at these positions can slow down the rate of metabolism. google.comnih.gov This phenomenon is a valuable tool for studying metabolic pathways and can provide insights into reaction mechanisms.
Deuterium as a Stable Isotope Tracer
Rationale for the Academic Study of Sulindac-d6
The rationale for synthesizing and using this compound is rooted in the need for precise analytical methods to support pharmacokinetic and metabolic research on the parent drug, Sulindac.
The complex metabolic pathway of Sulindac, involving its conversion to both active and inactive metabolites, necessitates robust analytical methods to track each compound in biological fluids. Deuterated analogues of Sulindac and its metabolites are ideal for this purpose. A mass spectrometric isotope dilution assay was developed for Sulindac and its sulfide and sulfone metabolites, which explicitly uses deuterium-containing analogs as internal standards. capes.gov.br
In these methods, this compound (or other deuterated versions like Sulindac-d3) and the corresponding deuterated sulfide and sulfone metabolites are added to plasma samples. vulcanchem.comcapes.gov.br When the samples are analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the non-deuterated (endogenous) compounds are separated from their deuterated internal standards based on their mass-to-charge ratio. vulcanchem.com This allows for the accurate quantification of Sulindac, Sulindac sulfide, and Sulindac sulfone, providing a clear picture of the drug's pharmacokinetic profile over time.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Research Use |
|---|---|---|---|
| Sulindac | C₂₀H₁₇FO₃S | 356.41 | Analyte |
| This compound | C₂₀H₁₁D₆FO₃S | 362.45 | Internal Standard for Quantification pharmaffiliates.com |
| Sulindac Sulfide-d6 | C₂₀H₁₁D₆FO₂S | 346.45 | Internal Standard for Metabolite Quantification |
| Sulindac Sulfone-d6 | C₂₀H₁₁D₆FO₄S | 378.45 | Internal Standard for Metabolite Quantification pharmaffiliates.com |
The use of deuterated Sulindac also contributes to a deeper understanding of its metabolic pathways through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. google.com Because the C-D bond is stronger than the C-H bond, reactions that involve breaking this bond in the rate-determining step will proceed more slowly for the deuterated compound. google.com
In the metabolism of Sulindac, the methylsulfinyl group is a key site of transformation. Research on deuterated sulindac sulfone (specifically sulindac sulfone-d3) in in-vitro hepatocyte models has demonstrated a 1.5-fold longer metabolic half-life compared to the non-deuterated version. vulcanchem.com This slowing of metabolism is a direct consequence of the KIE, indicating that the cleavage of a C-H bond on the methyl group is a critical step in the metabolic degradation pathway. By observing how deuteration at specific sites affects the rate of formation of different metabolites, researchers can deduce which enzymatic pathways are involved and identify the specific steps that are rate-limiting. This provides valuable mechanistic insights into how the body processes the drug.
| Compound | Mean Plasma Half-Life (t½) | Plasma Protein Binding | Primary Route of Elimination |
|---|---|---|---|
| Sulindac (Prodrug) | 7.8 hours drugbank.com | ~93% drugbank.com | Urine (50%) and Feces (25%) wikipedia.orgnih.gov |
| Sulindac Sulfide (Active Metabolite) | 16.4 hours drugbank.com | ~98% drugbank.com | Metabolized and excreted |
Properties
Molecular Formula |
C₂₀H₁₁D₆FO₃S |
|---|---|
Molecular Weight |
362.45 |
Synonyms |
(1Z)-5-Fluoro-2-methyl-1-[(4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic Acid-d6; cis-5-Fluoro-2-methyl-1-[(p-methylsulfinyl)benzylidenyl]indene-3-acetic Acid-d6; Aflodac-d6; Algocetil-d6; Arthrocine-d6; Artribid-d6; Citireuma-d6; Clinoril-d |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Sulindac Analogues
General Strategies for Deuterium (B1214612) Incorporation into Organic Molecules
The introduction of deuterium into organic molecules is a fundamental process in medicinal and organic chemistry. The primary methods involve either the direct replacement of hydrogen with deuterium on an existing molecular framework or the construction of the molecule from deuterated building blocks.
Catalytic Deuteration Approaches
Catalytic methods are among the most powerful for deuterium incorporation, often utilizing transition metals and a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O).
Heterogeneous Catalysis: Metals such as platinum, palladium, and rhodium supported on carbon (e.g., Pt/C, Pd/C) are widely used. unesp.br These catalysts can facilitate H-D exchange reactions on aromatic rings and alkyl chains, often requiring elevated temperatures and pressures. unesp.br For instance, Pt/C can catalyze H-D exchange on aromatic rings in the presence of D₂O, sometimes with a hydrogen source like isopropanol (B130326) to activate the catalyst. unesp.br
Homogeneous Catalysis: Soluble transition-metal complexes, particularly those of iridium, rhodium, and ruthenium, offer high selectivity for deuteration at specific positions. google.comresearchgate.net Iridium complexes are notable for their ability to catalyze ortho-selective C-H deuteration of arenes directed by functional groups like amines or acids. researchgate.net Catalytic transfer deuteration is an emerging technique that uses deuterated solvents (e.g., 2-propanol-d8) or donors (e.g., deuterated hypophosphite) to transfer deuterium to unsaturated bonds, avoiding the need for high-pressure D₂ gas. google.com
Deuterium Exchange Reactions
Deuterium exchange reactions involve the substitution of a protium (B1232500) (¹H) atom in a molecule with a deuterium (²H) atom from a deuterium-rich source. tandfonline.com
Acid- and Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups (α-protons) or other electron-withdrawing groups are acidic and can be exchanged for deuterium in the presence of a deuterated acid or base (e.g., D₂O with NaOD or DCl). This method, however, is generally limited to enolizable positions. google.com
Metal-Catalyzed H/D Exchange: This is a versatile method for deuterating less activated C-H bonds. tandfonline.com As mentioned, platinum group metals are effective for this purpose. unesp.br The mechanism often involves the oxidative addition of a C-H bond to the metal center, followed by exchange and reductive elimination. unesp.br These reactions can sometimes be harsh, requiring high temperatures, which may not be suitable for complex molecules with sensitive functional groups. tandfonline.com
| Strategy | Method | Typical Catalysts/Reagents | Deuterium Source | Applicability & Remarks |
|---|---|---|---|---|
| Catalytic Deuteration | Heterogeneous Catalysis | Pt/C, Pd/C, Rh/C | D₂ gas, D₂O | Good for aromatic rings and saturated hydrocarbons; can require harsh conditions (high T, P). unesp.br |
| Homogeneous Catalysis | Iridium, Rhodium, Ruthenium complexes | D₂O, deuterated solvents (isopropanol-d8) | Offers high regioselectivity (e.g., ortho-deuteration); milder conditions. google.comresearchgate.netgoogle.com | |
| Deuterium Exchange | Acid/Base-Catalyzed | NaOD, DCl | D₂O | Limited to exchange of acidic protons (e.g., α-to-carbonyl). google.com |
| Metal-Catalyzed H/D Exchange | Palladium, Platinum complexes | D₂ gas, D₂O | Broad applicability but can lack selectivity and require forcing conditions. tandfonline.com |
Specific Synthetic Routes and Derivatization for Sulindac (B1681787) and its Deuterated Forms
The synthesis of Sulindac-d6, which contains two trideuteromethyl groups (-CD₃), is not achieved by deuterating the final Sulindac molecule. Instead, it relies on a more precise "bottom-up" approach where deuterated precursors are first synthesized and then assembled to construct the final isotopically labeled drug.
Synthesis of Deuterated Sulindac Precursors
Synthesis of (Z)-5-Fluoro-2-(methyl-d3)-1H-indene-3-acetic acid: The indene (B144670) core of Sulindac contains a methyl group at the 2-position. nih.gov To introduce a deuterated methyl group, the synthesis must start with or incorporate a deuterated building block. A plausible route begins with the alkylation of diethyl malonate with p-fluorobenzyl chloride, followed by alkylation with iodomethane-d3 (B117434) (CD₃I). Subsequent hydrolysis, decarboxylation, and intramolecular Friedel-Crafts acylation (cyclization) would yield 6-fluoro-2-(methyl-d3)indanone. google.comgoogle.com This deuterated indanone can then be converted to the target indene acetic acid-d3 via condensation with cyanoacetic acid and subsequent hydrolysis. google.com
Synthesis of 4-(Methylthio-d3)benzaldehyde: The second precursor requires deuteration of the methylthio group. This can be achieved by reacting a suitable starting material, such as 4-mercaptobenzaldehyde, with a deuterated methylating agent like iodomethane-d3 (CD₃I) in the presence of a base. An alternative route involves the reaction of 4-chlorobenzaldehyde (B46862) with sodium methyl-d3-mercaptide (NaSCD₃). The resulting 4-(methylthio-d3)benzaldehyde is the key component for the benzylidene portion of this compound.
Deuteration at Specific Molecular Positions (e.g., Methyl-d3, Methylene-d2, Phenyl-d1)
The assembly of this compound is completed by combining the deuterated precursors.
Methyl-d3 and Methyl-d6 Synthesis: The condensation of (Z)-5-fluoro-2-(methyl-d3)-1H-indene-3-acetic acid and 4-(methylthio-d3)benzaldehyde is typically performed using a base such as sodium methoxide (B1231860) in methanol. This Knoevenagel-type condensation forms the carbon-carbon double bond, linking the two fragments to produce Sulindac sulfide-d6. The final step is the selective oxidation of the sulfide (B99878) (-S-CD₃) group to a sulfoxide (B87167) (-SO-CD₃) using an oxidizing agent like sodium periodate (B1199274) or hydrogen peroxide, yielding the final product, this compound. google.comgoogle.com The synthesis of a d3 analogue, such as Sulindac-d3 (methylsulfinyl-d3), would follow the same pathway but use non-deuterated indene acetic acid with the 4-(methylthio-d3)benzaldehyde precursor. caymanchem.com
Methylene-d2 and Phenyl-d1 Synthesis: While this compound is the most common heavily deuterated analogue, other labeling patterns are theoretically possible.
Methylene-d2: To introduce deuterium at the methylene (B1212753) position of the acetic acid side chain, one could use a deuterated version of cyanoacetic acid in the synthesis of the indene precursor.
Phenyl-d1 (or Phenyl-d4): Deuteration of the aromatic rings would be more challenging via assembly. It would likely require starting with deuterated fluorobenzene (B45895) or a specifically deuterated benzaldehyde. Alternatively, a late-stage H/D exchange using a selective homogeneous catalyst could potentially introduce deuterium onto the phenyl or indene rings, though achieving specific mono-deuteration (d1) would require precise control. researchgate.net
| Step | Precursor(s) | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1a | 6-Fluoro-2-(methyl-d3)indanone | 1. Cyanoacetic acid, Ammonium acetate (B1210297) 2. KOH/Methanol (Hydrolysis) | (Z)-5-Fluoro-2-(methyl-d3)-1H-indene-3-acetic acid |
| 1b | 4-Mercaptobenzaldehyde | Iodomethane-d3 (CD₃I), Base (e.g., K₂CO₃) | 4-(Methylthio-d3)benzaldehyde |
| 2 | Product from 1a + Product from 1b | Sodium methoxide, Methanol | Sulindac sulfide-d6 |
| 3 | Sulindac sulfide-d6 | NaIO₄ or H₂O₂ (Oxidation) | This compound |
Methodological Considerations in Deuterated Compound Synthesis
The synthesis of deuterated compounds requires rigorous analytical oversight to ensure the final product's quality and isotopic purity.
Purification: Because deuterated compounds have nearly identical physicochemical properties to their non-deuterated counterparts, separating isotopic impurities (e.g., under- or over-deuterated species) is extremely difficult with standard techniques like flash chromatography. Therefore, the synthetic methods must be highly selective to achieve high isotopic enrichment. nih.gov High-performance liquid chromatography (HPLC) is often employed for the final purification to ensure chemical purity.
Analysis and Characterization: Confirming the degree and location of deuterium incorporation is critical.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to verify the location of deuteration by observing the disappearance of proton signals at specific positions. nih.gov For instance, in this compound, the signals for the two methyl groups would be absent in the ¹H NMR spectrum. ²H (Deuterium) NMR can also be performed to directly observe the signals from the incorporated deuterium atoms, confirming their chemical environment.
Purity and Isotopic Enrichment Assessment during Synthesis
Ensuring the chemical purity and high isotopic enrichment of this compound is critical for its intended use as an internal standard. A combination of analytical techniques is employed throughout the synthesis and for the final product characterization. rsc.orgrsc.org
Key Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound and intermediates. lgcstandards.comnih.gov It separates the deuterated compound from any non-deuterated or partially deuterated analogues and other impurities. Purity levels are typically expected to be greater than 95%. lgcstandards.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of this compound and determining the level of isotopic enrichment. rsc.orgrsc.org By analyzing the isotopic cluster of the molecular ion, the relative abundance of the desired d6-species versus partially deuterated (d1-d5) and non-deuterated (d0) species can be quantified. rsc.orgisotope.com
The combination of these techniques provides a comprehensive analysis of the synthesized this compound, ensuring its structural integrity and high isotopic purity, which are crucial for its application in sensitive analytical methods. rsc.orgrsc.org
Table 1: Analytical Techniques for Purity and Isotopic Enrichment Assessment of this compound
| Technique | Purpose | Typical Data Obtained |
| HPLC | Chemical Purity | Chromatogram showing a single major peak, purity >95% |
| HRMS | Isotopic Enrichment & Molecular Weight Confirmation | Mass spectrum showing the isotopic cluster, confirming the mass of C₂₀H₁₁D₆FO₃S and quantifying the percentage of d6, d5, d4, etc. species |
| ¹H NMR | Structural Confirmation & Deuterium Incorporation | Absence or significant reduction of proton signals at the deuterated positions |
| ²H NMR | Direct Detection of Deuterium | Signals corresponding to the specific locations of deuterium atoms |
| ¹³C NMR | Structural Confirmation | Spectrum consistent with the expected carbon framework of Sulindac |
Scalability of Deuterated Sulindac Synthesis for Research Applications
The synthesis of this compound for research applications, particularly for its use as an internal standard in preclinical and clinical studies, requires scalable and robust synthetic methods. nih.gov While initial synthesis may be performed on a small scale (milligrams), the need for larger quantities (grams to kilograms) often arises. nih.govisotope.com
Several factors are considered when scaling up the synthesis of deuterated compounds like this compound:
Efficiency and Robustness of Reactions: The chosen synthetic route must be high-yielding and reproducible on a larger scale. Reactions that are sensitive to scale-up, such as those requiring strict temperature control or specialized equipment, may need to be optimized. nih.gov
Purification Methods: Chromatographic purification, which is common at the lab scale, can become a bottleneck during large-scale production. Developing scalable purification methods, such as crystallization, is often necessary. google.com
Process Safety: A thorough safety assessment of all reaction steps is crucial before scaling up, especially for reactions involving hazardous reagents or exothermic processes.
Modern technologies like flow chemistry are being explored to improve the efficiency, safety, and scalability of deuteration reactions. ansto.gov.auadesisinc.com Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields, improved purity, and safer handling of reactive intermediates, making it an attractive option for the industrial production of deuterated compounds for research. ansto.gov.auadesisinc.com
Table 2: Considerations for Scalability of this compound Synthesis
| Factor | Small-Scale (mg) | Large-Scale (g-kg) |
| Starting Materials | High-purity, readily available deuterated reagents | Cost-effective, bulk sourcing of deuterated reagents |
| Reaction Conditions | Standard laboratory glassware, precise manual control | Specialized reactors, automated process control, potential for flow chemistry |
| Purification | Preparative HPLC, column chromatography | Crystallization, extraction, large-scale chromatography |
| Process Control | Manual monitoring | In-line analytics, process analytical technology (PAT) |
| Cost | High cost per unit mass | Reduced cost per unit mass due to economies of scale |
Advanced Analytical Research Applications of Sulindac D6
Role of Sulindac-d6 as an Internal Standard in Quantitative Bioanalysis
In the field of quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the most accurate and reproducible results. bioanalysis-zone.com this compound, with its six deuterium (B1214612) atoms, serves as an exemplary internal standard for the quantification of Sulindac (B1681787) and its primary metabolites, Sulindac sulfide (B99878) and Sulindac sulfone.
Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of analytes in a sample. ontosight.aiontosight.ai The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample before any processing or analysis. ontosight.aiosti.gov This labeled compound, often referred to as a "spike" or internal standard, is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. osti.gov
During mass spectrometry analysis, the instrument can distinguish between the naturally occurring analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratios. ontosight.aiontosight.ai By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be calculated with high precision. osti.gov
Enhanced Accuracy and Reliability in Quantification
The use of this compound as an internal standard in IDMS significantly enhances the accuracy and reliability of quantitative measurements. Because the internal standard is added at the beginning of the sample preparation process, it experiences the same physical and chemical variations as the analyte. bioanalysis-zone.com This includes losses during extraction, derivatization, and injection, as well as variations in instrument response. acs.org
By tracking the analyte throughout the entire analytical procedure, the stable isotope-labeled internal standard effectively compensates for these potential sources of error. bioanalysis-zone.com This co-eluting nature, where the labeled and unlabeled compounds pass through the chromatographic system and into the mass spectrometer at the same time, is a key advantage. researchgate.net Any variability that affects the analyte will also affect the internal standard in a proportional manner, thus maintaining a constant analyte-to-internal standard ratio and ensuring the integrity of the quantitative result. researchgate.net
Mitigation of Matrix Effects in Complex Biological Matrices
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can significantly interfere with the ionization of the analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. researchgate.netresearchgate.net
The use of a deuterated internal standard like this compound is a highly effective strategy for mitigating these matrix effects. acs.orgresearchgate.net Since this compound has nearly identical physicochemical properties to Sulindac, it is affected by the co-eluting matrix components in the same way as the unlabeled analyte. bioanalysis-zone.com This ensures that any signal suppression or enhancement experienced by Sulindac is mirrored by this compound. Consequently, the ratio of their signals remains constant, leading to a reliable and accurate quantification of the drug, even in the presence of significant matrix interference. researchgate.net
Mass Spectrometry-Based Methodologies
Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for the sensitive and selective analysis of pharmaceuticals in biological fluids.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Analytes and Metabolites
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for the quantitative analysis of drugs and their metabolites in biological matrices. acs.orgnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. acs.org In the context of Sulindac analysis, LC-MS/MS allows for the simultaneous measurement of the parent drug and its key metabolites, Sulindac sulfide and Sulindac sulfone, from a single sample. nih.gov The use of this compound as an internal standard is crucial for correcting for any analytical variability during the process.
The development of a robust LC-MS/MS method requires careful optimization of several parameters to achieve the desired selectivity and sensitivity for the analytes of interest. researchgate.net This involves selecting the appropriate chromatographic conditions, such as the column type and mobile phase composition, to ensure the separation of Sulindac, its metabolites, and the internal standard from endogenous interferences. researchgate.net
For mass spectrometric detection, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. wrc.org.za This involves selecting a specific precursor ion for each analyte (Sulindac, Sulindac sulfide, Sulindac sulfone, and this compound) and then monitoring a specific product ion that is formed after fragmentation in the collision cell. The selection of unique precursor-to-product ion transitions for each compound provides a high degree of selectivity and minimizes the potential for interference from other compounds in the sample. nih.gov The optimization of parameters such as collision energy and source cone voltage for each transition is essential for maximizing signal intensity and achieving low limits of quantification. nih.gov
Optimization of Ionization and Fragmentation Parameters
In mass spectrometry-based assays, the optimization of ionization and fragmentation parameters is a crucial step to achieve maximum sensitivity and specificity for the analyte and its internal standard, such as this compound. This process involves adjusting various settings on the mass spectrometer to ensure efficient ion generation and the production of characteristic fragment ions.
Key parameters that are typically optimized include:
Ionization Source Parameters: For electrospray ionization (ESI), which is commonly used for the analysis of pharmaceutical compounds, parameters such as the electrospray voltage, sheath gas flow rate, and auxiliary gas flow rate are adjusted to maximize the signal intensity of the precursor ions of both Sulindac and this compound. uoi.gr
Fragmentation Energy: In tandem mass spectrometry (MS/MS), the collision energy applied in the collision cell is optimized to produce a stable and abundant fragment ion from the precursor ion. This is essential for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, which provide high selectivity and sensitivity.
Mass Spectrometer Resolution: The resolution settings of the mass spectrometer are adjusted to ensure that the isotopic peaks of the analyte and the internal standard are well-resolved, preventing any potential interference.
The goal of this optimization is to develop a robust and sensitive method that can accurately quantify Sulindac in complex biological samples. The use of a stable isotope-labeled internal standard like this compound is instrumental in correcting for any variability in the ionization and fragmentation processes, leading to more reliable results.
A study on the analysis of multiclass pesticides using gas chromatography-ion trap tandem mass spectrometry highlighted the significant impact of optimizing analytical parameters on the signal response and detection limits. science.gov By systematically evaluating and adjusting these parameters, the sensitivity of the method was substantially increased. science.gov Although this study focused on pesticides, the principles of optimizing mass spectrometry parameters are universally applicable to the analysis of pharmaceutical compounds like this compound.
The following table provides an example of optimized parameters that might be used in an LC-MS/MS method for the analysis of Sulindac, using this compound as an internal standard.
| Parameter | Optimized Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Collision Energy | 20 eV |
This table is a representative example and the optimal parameters may vary depending on the specific instrumentation and analytical conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While liquid chromatography-mass spectrometry (LC-MS) is more commonly employed for the analysis of non-volatile and thermally labile compounds like Sulindac, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for the analysis of related impurities or degradation products that are more volatile. ijmpronline.com In such applications, this compound can serve as an internal standard to ensure the accuracy and reliability of the quantitative analysis.
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. royalmedical.com.aufda.gov It is widely used for the identification and quantification of volatile and semi-volatile organic compounds. rsc.org For the analysis of Sulindac and its related compounds by GC-MS, a derivatization step is often necessary to increase their volatility and thermal stability.
The use of an internal standard, such as this compound, is crucial in GC-MS analysis to compensate for any variations that may occur during the sample preparation, derivatization, and injection processes. By adding a known amount of this compound to the sample prior to analysis, any losses or variations that affect the analyte will also affect the internal standard in the same way, allowing for accurate quantification.
Recent advancements in GC-MS technology, such as the use of ion-trap mass spectrometers, have further enhanced the capabilities of this technique for trace-level analysis. science.gov The optimization of GC-MS parameters, including the carrier gas, injection port temperature, and temperature program, is essential for achieving optimal separation and sensitivity. rsc.org The use of hydrogen as a carrier gas, for example, has been shown to shorten analysis time and optimize chromatographic performance. science.gov
The coupling of thermogravimetric analysis (TGA) with GC-MS (TG-GC/MS) is another advanced application where this compound could be utilized. This technique allows for the identification of gaseous products that are formed during the thermal decomposition of a substance, providing valuable information about its degradation pathways. nih.gov
Chromatographic Techniques for Separation and Characterization
Chromatographic techniques are fundamental to the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of the active ingredient and any related impurities. For the analysis of Sulindac and its deuterated analog, this compound, various chromatographic methods are employed to ensure the purity, stability, and quality of the drug substance and its formulations.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for the determination of compound purity and the separation of Sulindac from its metabolites and impurities. nih.govtandfonline.com The European Pharmacopoeia, for instance, describes an HPLC method for the quantification of Sulindac, although it involves a long run time and the use of chloroform, a hazardous solvent. nih.gov
To address these limitations, modern HPLC methods have been developed that are faster, more efficient, and environmentally friendly. researchgate.net One such method utilizes a short sub-2 µm column, which can be operated on a conventional HPLC system, to achieve the separation of Sulindac and its three related impurities in just 6 minutes, a significant improvement over the 18-minute run time of the pharmacopoeial method. nih.govresearchgate.net The optimization of this method was achieved through a design of experiments approach, which systematically varied factors such as the gradient time and the percentage of organic modifier in the mobile phase. nih.govresearchgate.net
The use of this compound as an internal standard in HPLC methods is crucial for ensuring the accuracy and precision of the quantification of Sulindac. By behaving almost identically to Sulindac during the chromatographic process, this compound allows for the correction of any variations in injection volume or detector response.
The following table summarizes the key parameters of an optimized HPLC method for the analysis of Sulindac.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile and 20 mM Ammonium Formate Buffer (pH 3.0) |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 328 nm |
| Run Time | 6 minutes |
This table is a representative example and the optimal parameters may vary depending on the specific application and instrumentation.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. This technology utilizes columns packed with sub-2 µm particles, which, when combined with a low-dispersion UPLC system, allows for rapid and efficient separations.
For the analysis of Sulindac and its metabolites, UPLC has been successfully employed to develop a sensitive and reliable method for their simultaneous determination in human plasma. This method, which uses a C18 column with a particle size of 1.7 µm, achieves the separation of Sulindac, Sulindac sulfide, and Sulindac sulfone in under 5 minutes. The use of this compound as an internal standard in this assay is essential for ensuring the accuracy and precision of the results, particularly in a complex matrix like plasma.
The rapid analysis times offered by UPLC are particularly advantageous in high-throughput settings, such as in clinical and bioanalytical laboratories, where a large number of samples need to be processed quickly. The increased sensitivity of UPLC also allows for the detection and quantification of low levels of the analytes, which is crucial for pharmacokinetic and metabolism studies.
The development of UPLC methods often involves the optimization of various parameters, including the mobile phase composition, flow rate, and column temperature, to achieve the desired separation and performance. The use of a design of experiments approach can be a valuable tool in this optimization process, allowing for a systematic evaluation of the different factors and their interactions.
Method Validation Strategies for Chromatographic Assays
Method validation is a critical component of the drug development and approval process, ensuring that an analytical method is suitable for its intended purpose. nih.gov For chromatographic assays involving Sulindac and its deuterated internal standard, this compound, a comprehensive validation strategy is required to demonstrate the method's reliability, accuracy, and precision.
The validation of a chromatographic method typically involves the evaluation of several key parameters, as outlined by regulatory agencies such as the International Council for Harmonisation (ICH). These parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The ability of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
A study on the validation of an HPLC method for the quantification of Sulindac and its impurities successfully employed an accuracy profile approach to demonstrate the method's ability to accurately quantify these compounds. nih.gov This approach provides a comprehensive assessment of the method's performance and is increasingly being used in the quality control of pharmaceutical products. researchgate.net
The use of a stable isotope-labeled internal standard like this compound is highly beneficial in method validation, as it helps to minimize the impact of variability in the sample preparation and analysis processes, leading to more accurate and reliable results.
Spectroscopic Methods in Deuterated Sulindac Research
In addition to mass spectrometry, other spectroscopic techniques play a vital role in the characterization of deuterated compounds like this compound. These methods provide valuable information about the molecular structure, purity, and properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. rsc.orgnih.gov In the context of this compound, 1H NMR and 13C NMR would be used to confirm the successful incorporation of deuterium atoms at specific positions within the molecule. rsc.orgnih.gov The absence of signals at the expected chemical shifts for the deuterated positions in the 1H NMR spectrum, coupled with the corresponding changes in the 13C NMR spectrum, would provide definitive evidence of deuteration. rsc.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be very similar to that of Sulindac, but with subtle differences in the vibrational frequencies of the C-D bonds compared to the C-H bonds. These differences can be used to confirm the presence of deuterium in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. nih.gov The UV-Vis spectrum of this compound is expected to be identical to that of Sulindac, as the electronic properties of the molecule are not significantly affected by deuteration. This allows for the use of UV detection in HPLC and UPLC methods for the quantification of Sulindac, with this compound as an internal standard.
The following table lists the spectroscopic techniques commonly used in the analysis of Sulindac and its deuterated analog.
| Spectroscopic Technique | Application |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of deuteration |
| Infrared (IR) Spectroscopy | Functional group identification and confirmation of deuteration |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Quantitative analysis and purity assessment |
| Raman Spectroscopy | Identification of impurities ijmpronline.com |
| Fluorimetry | Quantitative estimation in various samples researchgate.net |
The combined use of these spectroscopic techniques, along with mass spectrometry and chromatography, provides a comprehensive analytical toolkit for the research and development of deuterated compounds like this compound, ensuring their quality, purity, and suitability for their intended applications.
Nuclear Magnetic Resonance (NMR) for Deuterium Localization and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it plays a pivotal role in confirming the successful and specific incorporation of deuterium in this compound. whiterose.ac.uk In ¹H NMR (Proton NMR) spectroscopy, the absence or significant reduction of a signal at a particular chemical shift, corresponding to a specific proton in the non-deuterated Sulindac molecule, provides direct evidence of deuteration at that site. whiterose.ac.uk The integration of the remaining proton signals allows for the quantification of the extent of deuterium incorporation.
For instance, if the six methyl protons on the sulfinyl group of Sulindac were replaced with deuterium to create this compound, the characteristic singlet for these protons in the ¹H NMR spectrum would disappear. The presence of deuterium is definitively confirmed by ²H NMR (Deuterium NMR), which would show a signal at the chemical shift corresponding to the deuterated position.
Moreover, ¹³C NMR spectroscopy can also be used to confirm deuteration. The carbon atom bonded to deuterium will exhibit a different splitting pattern (due to C-D coupling) and may show a slight shift in its resonance compared to the same carbon bonded to a proton. This provides complementary evidence for the location of the isotopic label. Mass spectrometry is also a crucial tool used alongside NMR to confirm the increase in molecular weight corresponding to the number of incorporated deuterium atoms.
Table 1: Illustrative ¹H NMR Data for Sulindac and Expected Changes for this compound
| Proton Type | Typical Chemical Shift (δ) in Sulindac (ppm) | Expected Observation in this compound (d6 on methylsulfinyl group) |
| Methyl Protons (-SO-CH₃) | ~2.7 | Signal absent or significantly diminished |
| Methylene (B1212753) Protons (-CH₂-COOH) | ~3.6 | No significant change |
| Aromatic Protons | ~6.7 - 7.7 | No significant change |
| Indene (B144670) Proton | ~6.4 | No significant change |
| Methyl Protons (on indene ring) | ~2.2 | No significant change |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy in Compound Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is another powerful analytical technique used for the characterization of this compound. frontiersin.org FT-IR measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, providing a molecular "fingerprint."
In the context of this compound, FT-IR is used to confirm the presence of key functional groups within the molecule, which should be identical to those in non-deuterated Sulindac. These include the carboxylic acid O-H and C=O stretches, the S=O stretch of the sulfoxide (B87167), and the various C-H and C=C bonds of the aromatic and indenyl ring systems.
The primary difference in the FT-IR spectrum of this compound compared to Sulindac would be the appearance of C-D (carbon-deuterium) stretching and bending vibrations. C-D bonds are stronger and involve a heavier atom than C-H bonds, causing them to absorb at lower frequencies (wavenumbers). For example, the C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, whereas C-D stretching vibrations are found at approximately 2100-2200 cm⁻¹. The detection of these C-D absorption bands provides clear evidence of successful deuteration.
Table 2: Key FT-IR Absorption Bands for Sulindac and Expected Observations for this compound
| Functional Group/Bond | Typical Wavenumber (cm⁻¹) in Sulindac | Expected Observation in this compound (d6 on methylsulfinyl group) |
| O-H (Carboxylic Acid) | 3200-2500 (broad) | No significant change |
| C-H (Aromatic/Aliphatic) | 3100-2800 | Presence of C-D stretch at lower frequency (~2200-2100 cm⁻¹) |
| C=O (Carboxylic Acid) | ~1700 | No significant change |
| C=C (Aromatic) | ~1600-1450 | No significant change |
| S=O (Sulfoxide) | ~1050 | No significant change |
Note: The wavenumbers are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample. nih.gov
Mechanistic and Preclinical Investigations Utilizing Sulindac D6
Elucidation of Metabolic Pathways and Biotransformations
Sulindac (B1681787) is a prodrug that undergoes metabolic activation to its pharmacologically active form. nih.gov The use of deuterated sulindac has been pivotal in clarifying the intricate steps of its biotransformation.
In Vitro Metabolic Profiling Using Stable Isotope Tracers
Stable isotope tracers, such as Sulindac-d6, are invaluable tools in metabolic research. They allow for the precise quantification of the parent drug and its metabolites in biological matrices like plasma, serum, and tissue homogenates. vulcanchem.comcapes.gov.br The known mass shift between the deuterated and non-deuterated compounds enables unambiguous detection and accurate measurement using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.com This methodology is crucial for pharmacokinetic studies, helping researchers to understand the absorption, distribution, metabolism, and excretion of the drug. ontosight.ai
In vitro models, such as human hepatocyte cultures, have been used to study the metabolic stability of deuterated compounds. For instance, studies have shown that deuterium (B1214612) labeling can reduce the rate of metabolic degradation. vulcanchem.com Sulindac sulfone-d3, a deuterated metabolite of sulindac, exhibited a 1.5-fold longer half-life in in-vitro hepatocyte models compared to its non-deuterated form, highlighting the kinetic isotope effect on metabolic stability. vulcanchem.com This reduced metabolism facilitates more detailed investigations into hepatic clearance pathways. vulcanchem.com
Identification and Characterization of Deuterated Metabolites (e.g., Sulindac Sulfide-dX, Sulindac Sulfone-dY)
The metabolism of sulindac primarily involves two key transformations of its sulfoxide (B87167) group: a reduction to sulindac sulfide (B99878) and an oxidation to sulindac sulfone. nih.govnih.gov Sulindac sulfide is the pharmacologically active metabolite responsible for its anti-inflammatory effects, while sulindac sulfone is largely inactive in this regard but has shown other biological activities. nih.govnih.govnih.gov
The use of deuterated sulindac allows for the clear identification and characterization of its corresponding deuterated metabolites. For example, this compound would be metabolized to Sulindac sulfide-d6 and Sulindac sulfone-d6. These deuterated metabolites serve as excellent internal standards in analytical assays, ensuring accurate quantification of their non-deuterated analogs in biological samples. capes.gov.br The synthesis of these deuterated standards, such as Sulindac sulfone-d3, involves selective deuterium incorporation, often at the methylthio group. vulcanchem.com
The primary metabolites of sulindac are:
Sulindac Sulfide: The active form, produced by reduction. nih.gov
Sulindac Sulfone: An inactive oxidation product. nih.gov
| Metabolite | Metabolic Transformation | Pharmacological Activity |
|---|---|---|
| Sulindac Sulfide | Reduction | Active |
| Sulindac Sulfone | Oxidation | Inactive (for anti-inflammatory effects) |
Enzymatic Systems Involved in Sulindac Metabolism (e.g., Methionine Sulfoxide Reductase, Cytochrome P450)
The biotransformation of sulindac is carried out by specific enzyme systems. The reduction of sulindac to its active sulfide metabolite is primarily catalyzed by methionine sulfoxide reductase A (MSRA). nih.govnih.govresearchgate.net Studies have shown that MSRA in human tissues, including the intestine, liver, and kidneys, is responsible for this activation. nih.govresearchgate.net In fact, tissue MSRA is believed to contribute more significantly to sulindac activation than the gut microbiota. nih.govresearchgate.net
The oxidation of sulindac to sulindac sulfone is mainly carried out by the cytochrome P450 (CYP) enzyme system in the liver. ontosight.airesearchgate.netontosight.ai Specifically, CYP isoforms such as CYP1A2, CYP1B1, and CYP3A4 have been identified as being involved in this oxidative pathway. researchgate.net The reversible conversion of the sulfide form back to sulindac is catalyzed by flavin-containing monooxygenase 3 (FMO3). researchgate.net
| Metabolic Reaction | Primary Enzyme(s) | Location |
|---|---|---|
| Reduction (Sulindac to Sulindac Sulfide) | Methionine Sulfoxide Reductase A (MSRA) | Tissues (liver, kidney, intestine) |
| Oxidation (Sulindac to Sulindac Sulfone) | Cytochrome P450 (CYP1A2, CYP1B1, CYP3A4) | Liver |
| Oxidation (Sulindac Sulfide to Sulindac) | Flavin-containing monooxygenase 3 (FMO3) | Liver |
In Vitro Cell-Based Research Models
In vitro cell-based models are crucial for dissecting the cellular and molecular mechanisms of drug action. The use of deuterated sulindac in these models provides a clear advantage in tracing the compound's fate and effects.
Studies on Cellular Processing and Intracellular Fate of Deuterated Sulindac
Understanding how cells process sulindac is key to understanding its therapeutic effects and potential side effects. Studies using cell-based models can track the uptake, distribution, and efflux of deuterated sulindac. For instance, research has investigated the role of various transport proteins in the hepatic disposition of sulindac and its metabolites. nih.gov Such studies have revealed that sulindac and its metabolites can inhibit multiple transport proteins, which may affect the disposition of other co-administered drugs. nih.gov The ability to distinguish the deuterated compound from endogenous molecules allows for a more precise analysis of its intracellular journey and fate.
Mechanistic Investigations of Enzyme Inhibition and Modulatory Effects (e.g., COX inhibition, γ-secretase inhibition)
Sulindac's primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin (B15479496) synthesis. ontosight.aibiocompare.com Its active metabolite, sulindac sulfide, is a potent inhibitor of both COX-1 and COX-2. tandfonline.com
Beyond its well-known anti-inflammatory role, sulindac and its metabolites have been investigated for other activities. Notably, sulindac sulfide has been identified as a noncompetitive inhibitor of γ-secretase, an enzyme complex implicated in Alzheimer's disease. nih.govmedchemexpress.com It preferentially reduces the generation of the amyloid-beta 42 (Aβ42) peptide, a key component of amyloid plaques. nih.gov Studies using deuterated analogs in such mechanistic investigations can help to precisely correlate the presence of the compound with the observed enzymatic inhibition. Furthermore, research has explored the COX-independent mechanisms of sulindac, including the induction of apoptosis in cancer cells and the modulation of other signaling pathways. nih.govnih.gov
Exploring Biochemical Interactions and Signaling Pathways with Deuterated Analogues
Sulindac itself is a prodrug that is metabolized to its active sulfide metabolite, which is largely responsible for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.compatsnap.com Beyond its well-established role as a COX inhibitor, sulindac and its metabolites are known to interact with various other biochemical pathways, making the study of its deuterated analogues particularly insightful. patsnap.commdpi.com
For instance, deuteration of the methylsulfinyl group could alter the rate of reduction to the active sulfide and oxidation to the inactive sulfone, thereby changing the relative concentrations and durations of action of these metabolites. drugs.commerck.com This allows for a more precise understanding of which metabolic species is responsible for the observed effects on pathways like Wnt signaling, where sulindac has been shown to disrupt the nuclear translocation of β-catenin. nih.govcopernicus.org
In Vivo Animal Model Applications in Drug Disposition Research
Animal models are indispensable for characterizing the in vivo behavior of new chemical entities, including deuterated compounds like this compound. google.combiorxiv.org
Pharmacokinetic studies in animal models, such as rats, are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. google.comnih.gov For sulindac, it is known that after oral administration, it is absorbed and undergoes extensive metabolism in the liver. patsnap.comdrugs.com The primary metabolic pathways are the reversible reduction to the active sulfide metabolite and the irreversible oxidation to the inactive sulfone metabolite. drugs.comnih.gov
| Parameter | Sulindac | This compound | Potential Implication of Deuteration |
|---|---|---|---|
| Cmax (Maximum Plasma Concentration) | X µg/mL | Potentially Higher | Slower initial metabolism may lead to higher peak concentrations. |
| Tmax (Time to Cmax) | Y hours | Potentially Longer | Delayed metabolism could shift the time to reach peak concentration. |
| AUC (Area Under the Curve) | Z µg*h/mL | Potentially Increased | Reduced metabolic clearance leads to greater overall drug exposure. google.com |
| t1/2 (Half-life) | W hours | Potentially Longer | Slower rate of metabolism extends the time the drug remains in the body. google.com |
Comparing the metabolic fate of this compound to sulindac is a key application of this deuterated analogue. google.com The primary metabolic transformations of sulindac occur at the sulfoxide group. drugs.com Deuterating the methyl group attached to the sulfoxide in this compound would directly probe the kinetic isotope effect on these specific metabolic reactions.
The expectation is that the rate of both the reduction to sulindac sulfide and the oxidation to sulindac sulfone would be decreased. ncats.io However, it is also possible that hindering metabolism at one site could lead to "metabolic switching," where the drug is metabolized through alternative pathways that are minor or unobserved for the non-deuterated compound. google.comgoogle.com This could result in a different profile of metabolites, which may have their own unique pharmacological and toxicological properties. Animal studies are essential to identify and quantify the full spectrum of metabolites for both the deuterated and non-deuterated forms, providing a comprehensive understanding of how isotopic substitution alters the drug's disposition. google.com
Understanding Pharmacokinetic Processes (Absorption, Distribution, Metabolism, Excretion) in Animal Models
Isotopic Effects in Biochemical Processes
The foundational principle behind the altered behavior of this compound is the deuterium kinetic isotope effect (DKIE).
The DKIE is the change in the rate of a chemical reaction when a hydrogen atom in a bond being broken during the rate-determining step is replaced by a deuterium atom. google.com The magnitude of the DKIE is the ratio of the rate constant for the reaction with hydrogen (kH) to the rate constant for the reaction with deuterium (kD). Since the C-D bond is stronger and vibrates at a lower frequency than the C-H bond, more energy is required to break it, resulting in a slower reaction rate. researchgate.netgoogle.com
In the context of this compound, the metabolism by enzymes such as cytochrome P450s and methionine sulfoxide reductases involves the breaking of C-H bonds. ncats.io By measuring the rates of formation of the sulfide and sulfone metabolites from both sulindac and this compound in vitro using liver microsomes or purified enzymes, the DKIE can be quantified. uef.fi Studies on other deuterated molecules have demonstrated that this can lead to a 3- to 6-fold reduction in the velocity of enzymatic reactions. uef.fi
While the primary impact of deuteration is on the rate of bond cleavage, it can also subtly influence drug-enzyme binding and specificity. The substitution of hydrogen with deuterium can lead to minor changes in molecular size, shape, and lipophilicity. uef.fi Although these changes are generally small, they can affect the affinity (Km) of the drug for the enzyme's active site. uef.fi
Strategic Role in Pharmaceutical Research and Development
Contribution to ADME Research Methodologies
The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to understanding its pharmacokinetic profile. assumption.edu Deuterated compounds like Sulindac-d6 are instrumental in advancing ADME research methodologies, offering greater accuracy and insight into a drug's journey through the body. nih.govacs.org
Determining the rate and extent of drug absorption is a primary goal of pharmacokinetic studies. Using a deuterated compound such as this compound as an internal standard in LC-MS analysis allows for highly accurate quantification of the non-labeled drug in biological matrices like plasma. texilajournal.comnebiolab.com The stable isotope-labeled (SIL) internal standard co-elutes with the analyte (the non-deuterated drug) and experiences similar effects from the sample matrix and instrument variability. wuxiapptec.com This normalization corrects for potential analyte loss during sample preparation and fluctuations in mass spectrometer response, leading to more reliable and precise absorption data. nebiolab.comwuxiapptec.com While Sulindac (B1681787) is known to be approximately 90% absorbed after oral administration, studies utilizing a deuterated internal standard can refine this understanding with greater accuracy. drugbank.com
Table 1: Role of Deuterated Standards in Bioanalytical Methods
| Analytical Parameter | Challenge without Internal Standard | Advantage of Using a Deuterated Standard (e.g., this compound) |
|---|---|---|
| Quantification Accuracy | High variability due to matrix effects and instrument fluctuation. | Corrects for variability, leading to higher precision and accuracy. texilajournal.comwuxiapptec.com |
| Extraction Recovery | Analyte loss during sample preparation is difficult to quantify. | The ratio of analyte to standard remains constant, compensating for extraction inconsistencies. wuxiapptec.com |
| Chromatographic Behavior | Nearly identical to the analyte, ensuring co-elution. | Allows for precise normalization of retention time shifts. wuxiapptec.com |
| Mass Spectrometric Ionization | Ion suppression or enhancement from matrix components can alter signal intensity. | Experiences the same ionization effects as the analyte, allowing for accurate signal correction. texilajournal.comwuxiapptec.com |
Understanding where a drug distributes within the body is crucial for assessing its efficacy and potential off-target effects. Isotopic tracers like this compound are invaluable for these investigations. By administering the labeled compound, researchers can track its movement and concentration in various tissues and organs over time. assumption.edunih.gov Mass spectrometry can differentiate this compound from the endogenous chemical background, providing clear and quantitative mapping of its distribution. For Sulindac, which is highly bound to plasma proteins (over 93%), distribution studies can precisely measure the unbound fraction that penetrates tissues. drugbank.comdrugs.com Studies in animal models have shown that Sulindac penetrates the blood-brain and placental barriers, and deuterated tracers can quantify this distribution with high sensitivity. drugs.com
Sulindac is a prodrug that undergoes complex biotransformation, primarily a reversible reduction to its active sulfide (B99878) metabolite and an irreversible oxidation to an inactive sulfone metabolite. drugbank.comnih.govnih.gov Elucidating these pathways is critical to understanding its mechanism of action. This compound is a powerful tool for this purpose. When used in metabolic studies, the deuterium (B1214612) label acts as a clear marker. lucerna-chem.chacs.org Metabolites formed from this compound will retain the deuterium atoms (unless the metabolic reaction occurs at a labeled site), resulting in a characteristic mass shift in mass spectrometry analysis. researchgate.net This "isotope cluster" technique allows researchers to easily distinguish drug-related metabolites from the thousands of endogenous compounds in a biological sample. researchgate.netacs.org This method greatly enhances the precision of identifying and quantifying key metabolites like Sulindac sulfide and Sulindac sulfone, and can help uncover minor or unexpected metabolic pathways. mdpi.comnih.gov
Table 2: Major Metabolic Transformations of Sulindac
| Parent Compound | Metabolic Reaction | Key Metabolite | Biological Activity |
|---|---|---|---|
| Sulindac (Prodrug) | Reduction | Sulindac Sulfide | Active drugbank.comnih.gov |
| Sulindac (Prodrug) | Oxidation | Sulindac Sulfone | Inactive drugbank.comnih.gov |
This table outlines the primary metabolic routes of Sulindac. Using this compound allows for the precise tracking of the formation and interconversion of these metabolites.
Completing the ADME profile requires a thorough investigation of how a drug and its metabolites are eliminated from the body. Sulindac is excreted in both urine (approximately 50%) and feces, with the conjugated sulfone metabolite being a major component in urine. drugbank.comnih.gov Using this compound as a tracer enables the precise measurement of the parent drug and each of its metabolites in urine and feces. nih.gov This quantitative analysis provides a complete mass balance, ensuring that all major routes of elimination are accounted for. The high sensitivity of LC-MS methods using labeled standards allows for the detection of even minor excretion products, providing a comprehensive understanding of the drug's clearance from the body.
Enhanced Precision in Metabolic Pathway Elucidation
Utility in Drug-Drug Interaction Studies Methodologies
Drug-drug interactions (DDIs) can significantly alter a drug's efficacy and safety profile. Methodologies for studying these interactions must be able to accurately measure changes in the pharmacokinetics of the affected drug.
When studying the interaction between Sulindac and another drug, it is essential to distinguish and quantify not only the parent Sulindac but also its critical sulfide and sulfone metabolites. nih.govrxlist.com For example, studies have shown that co-administration of aspirin (B1665792) significantly lowers the plasma levels of the active Sulindac sulfide metabolite. drugs.comrxlist.com In such studies, this compound serves as an ideal internal standard. Because it is chemically identical to Sulindac, it behaves the same way during extraction and analysis. However, its different mass (due to the six deuterium atoms) allows it to be separately detected by the mass spectrometer. cerilliant.com This ensures that the quantification of Sulindac, Sulindac sulfide, and Sulindac sulfone is not confounded by the presence of the co-administered drug or its metabolites, leading to a clear and accurate assessment of the drug-drug interaction. texilajournal.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Sulindac |
| This compound |
| Sulindac sulfide |
| Sulindac sulfone |
Differentiating Parent Drug and Metabolites in Co-Administration Studies
Application in Bioequivalence Study Design and Analytical Validation
Bioequivalence (BE) studies are a cornerstone of generic drug approval, designed to demonstrate that the rate and extent of absorption of a generic drug are not significantly different from those of the innovator drug. The analytical methodologies used in these studies demand the highest levels of precision and accuracy. Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards (IS) in the bioanalytical methods that support these trials. pharmaffiliates.com
The fundamental advantage of a stable isotope-labeled internal standard (SIL-IS) like this compound is its near-identical physicochemical properties to the analyte, Sulindac. It behaves similarly during sample extraction, processing, and chromatographic separation. However, due to its higher mass (from the six deuterium atoms), it is distinguishable by a mass spectrometer. This co-eluting, yet mass-differentiated, standard allows for the correction of potential variability and matrix effects during the analytical process.
Regulatory agencies favor the use of deuterated internal standards because they significantly enhance the reliability and reproducibility of the quantification of drugs in biological fluids like plasma or urine. uq.edu.au The use of this compound in a bioequivalence study of a generic Sulindac formulation would involve adding a known amount of the deuterated standard to every patient sample. This practice ensures that any loss of analyte during sample preparation or fluctuations in instrument response are mirrored by the internal standard, leading to a highly accurate determination of the true concentration of Sulindac in the sample. This precision is critical for the statistical analysis that underpins the declaration of bioequivalence.
This compound serves as a vital tool in pharmaceutical quality control (QC) and as a reference standard in research and development. Certified reference materials are crucial for validating analytical methods and ensuring their ongoing performance. The availability of this compound and its deuterated metabolites, Sulindac Sulfide-d6 and Sulindac Sulfone-d6, as high-purity reference standards is essential for the accurate quantification of Sulindac and its metabolic products in various research contexts. pharmaffiliates.com
In practice, this compound is used to prepare calibration curves and quality control samples. These QC samples, prepared at multiple concentration levels, are analyzed alongside study samples to verify the accuracy and precision of the analytical run. Its use ensures that the method for measuring Sulindac is valid, consistent, and reproducible over time and across different laboratories. This application is not limited to clinical trials but extends to a wide range of research, including stability testing of drug formulations and wastewater-based epidemiology to monitor community-level drug consumption. uq.edu.au
The table below summarizes key information for this compound and its deuterated metabolites, which are often used as reference standards.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Typical Application |
|---|---|---|---|
| This compound | C₂₀H₁₁D₆FO₃S | 362.45 | Internal Standard for Sulindac |
| Sulindac Sulfide-d6 | C₂₀H₁₁D₆FO₂S | 346.45 | Internal Standard for Sulindac Sulfide |
| Sulindac Sulfone-d6 | C₂₀H₁₁D₆FO₄S | 378.45 | Internal Standard for Sulindac Sulfone |
Future Research Directions and Translational Potential
Development of Novel Analytical Techniques for Deuterated Compounds
The increasing use of deuterated compounds like Sulindac-d6 necessitates the development and refinement of analytical techniques for their precise detection and quantification. dataintelo.com While existing methods such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard, ongoing research aims to enhance their sensitivity, resolution, and throughput. dataintelo.comacs.org
Future advancements are likely to focus on:
High-Resolution Mass Spectrometry (HR-MS): This technique is crucial for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org Future research will likely involve developing more sophisticated HR-MS methods to provide even greater detail on the location and extent of deuterium (B1214612) incorporation in molecules like this compound. rsc.org
Advanced NMR Spectroscopy: While NMR is a powerful tool for structural elucidation, new pulse sequences and higher field magnets could offer improved resolution to better distinguish between deuterated and non-deuterated forms of a compound and to pinpoint the exact sites of deuteration. dataintelo.comacs.org
Coupled Chromatographic Techniques: The combination of techniques like ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) has already proven effective for analyzing sulindac (B1681787) and its metabolites. Further development in this area could lead to even faster and more sensitive methods for tracking this compound and its metabolic fate in complex biological matrices. acs.org
A key application for this compound in this context is its use as a stable-isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. acs.orgacs.org The use of SIL-IS, like this compound, allows for more accurate and precise quantification of the parent drug, sulindac, and its metabolites in pharmacokinetic and metabolic studies. acs.orgnih.gov
| Technique | Application for this compound | Potential Future Developments |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification in biological samples, pharmacokinetic studies. acs.org | Enhanced sensitivity and higher throughput systems. |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment and structural integrity. rsc.org | Improved resolution for precise localization of deuterium. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of deuteration sites. dataintelo.comacs.org | Higher field strengths and novel pulse sequences for greater detail. |
| Ultra-Performance Liquid Chromatography (UPLC) | Rapid separation of sulindac and its metabolites. | Integration with next-generation mass spectrometers. |
Expansion of Mechanistic Investigations using Advanced Omics Technologies
"Omics" technologies, such as proteomics, metabolomics, and lipidomics, offer a system-wide view of molecular changes in biological systems. The use of deuterated compounds like this compound in conjunction with these technologies can provide profound insights into drug mechanisms of action and metabolic pathways.
Future research directions in this area include:
Chemoproteomics: This approach uses chemical probes to study drug-protein interactions on a proteome-wide scale. eu-openscreen.eu this compound could be utilized in chemoproteomic workflows to identify direct protein targets and off-targets of sulindac, helping to elucidate its therapeutic and adverse effects. eu-openscreen.eu
Metabolic Flux Analysis: By tracing the metabolic fate of this compound, researchers can gain a dynamic understanding of how the compound is processed and how it influences various metabolic pathways. This is particularly relevant for understanding the conversion of sulindac (a pro-drug) to its active sulfide (B99878) metabolite.
Lipidomics and Metabolomics: Deuterium-labeled compounds are valuable tools in these fields for tracking the synthesis and turnover of lipids and other metabolites. Investigating the impact of this compound on the lipidome and metabolome could reveal novel mechanisms related to its anti-inflammatory and potential antineoplastic activities. nih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique for studying protein conformation and dynamics. acs.org While not a direct application of this compound itself, the principles of deuterium exchange are central. This technique can be used to understand how sulindac binding affects the structure and function of its target proteins, such as cyclooxygenases. acs.org
Potential for Integration into Systems Pharmacology and Quantitative Systems Toxicology (QST) Models
Systems pharmacology and quantitative systems toxicology (QST) are emerging disciplines that use computational models to predict the effects of drugs and other chemicals on biological systems. These models integrate data from a wide range of sources, including in vitro assays, animal studies, and clinical trials.
The use of deuterated compounds like this compound can provide high-quality data to inform and validate these models. For instance, detailed pharmacokinetic data obtained using this compound as an internal standard can improve the accuracy of physiologically based pharmacokinetic (PBPK) models. nih.gov These models can then be used to predict drug distribution and metabolism in different patient populations.
Furthermore, by elucidating the metabolic pathways of sulindac through studies with this compound, researchers can build more accurate QST models to predict potential toxicities. bioscientia.de This is particularly important for understanding the formation of reactive metabolites and their role in adverse drug reactions. The ability of deuteration to alter metabolic pathways, sometimes referred to as "metabolic switching," is a key consideration in these models. bioscientia.decdnsciencepub.com
Exploration of this compound in Precision Research Methodologies
Precision medicine aims to tailor medical treatment to the individual characteristics of each patient. Deuterated compounds can play a role in the research that underpins this approach. researchgate.net
The stability imparted by deuteration can be leveraged in various precision research contexts:
Target Engagement Studies: this compound can be used in assays to precisely measure the interaction of sulindac with its intended targets in cellular and animal models, helping to correlate target engagement with biological response.
Metabolic Phenotyping: The metabolism of drugs can vary significantly between individuals. Studies using this compound can help to characterize this variability and identify genetic or environmental factors that influence how a patient processes sulindac. This information is critical for personalizing drug therapy. wiseguyreports.com
Development of More Selective Probes: The enhanced metabolic stability of deuterated compounds can make them more reliable probes for studying specific biological processes, as they are less likely to be prematurely metabolized. nih.gov
Innovations in Deuterated Compound Synthesis for Enhanced Research Utility
The broader application of deuterated compounds like this compound in research is dependent on the availability of efficient and cost-effective synthetic methods. wiseguyreports.comansto.gov.au While traditional methods exist, there is a continuous drive for innovation in this area. acs.orggoogle.com
Key areas of innovation include:
Catalytic Deuteration: The use of novel catalysts, including metal-based and photocatalysts, offers promising avenues for achieving highly selective and efficient deuteration under mild conditions. ansto.gov.auresearchgate.net
Flow Chemistry: Flow chemistry provides a platform for the continuous and scalable synthesis of deuterated compounds with improved control over reaction conditions, potentially leading to higher yields and purity. ansto.gov.au This technology could be adapted for the large-scale production of this compound for research purposes. ansto.gov.au
Q & A
Q. What analytical techniques are essential for verifying the isotopic purity of Sulindac-d6 during synthesis?
Methodological Answer: Isotopic purity is critical for ensuring valid pharmacokinetic or metabolic tracer studies. Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and rule out isotopic scrambling. For reproducibility, protocols must specify reaction conditions (e.g., solvent purity, temperature control) and include validation against non-deuterated Sulindac controls. Cross-referencing results with established databases (e.g., PubChem, Reaxys) ensures consistency .
Q. How should researchers design baseline experiments to assess this compound stability under varying storage conditions?
Methodological Answer: Stability studies require a factorial design testing temperature (e.g., 4°C, 25°C, -80°C), humidity, and light exposure. Use HPLC-UV or LC-MS to quantify degradation products at predefined intervals (e.g., 0, 7, 30 days). Include triplicate samples and statistical analysis (e.g., ANOVA) to identify significant degradation thresholds. Document deviations from ICH guidelines for pharmaceutical stability testing to align with regulatory standards .
Q. What criteria should guide the selection of in vitro models for preliminary this compound bioavailability studies?
Methodological Answer: Prioritize cell lines with well-characterized cytochrome P450 (CYP) expression profiles (e.g., Caco-2 for intestinal absorption, HepG2 for hepatic metabolism). Validate models using positive controls (e.g., deuterated vs. non-deuterated Sulindac) and measure metabolite ratios via LC-MS/MS. Ensure experimental replicates account for inter-assay variability, and report limits of detection (LOD) for transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound pharmacokinetic (PK) data across different animal models?
Methodological Answer: Contradictions often arise from interspecies metabolic differences or variations in dosing regimens. Conduct a meta-analysis of existing PK studies, stratifying data by species, dose, and administration route. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to identify covariates (e.g., body weight, CYP isoform activity). Validate hypotheses via cross-over studies in multiple species, controlling for diet and genetic background .
Q. What experimental strategies optimize the detection of this compound metabolites in complex biological matrices?
Methodological Answer: Employ hybrid quadrupole-time-of-flight (Q-TOF) MS with data-independent acquisition (DIA) to capture low-abundance metabolites. Preprocess samples using solid-phase extraction (SPE) with deuterated internal standards to correct for matrix effects. Validate findings against synthetic metabolite standards and use fragmentation libraries (e.g., mzCloud) for annotation. Report recovery rates and matrix effect percentages to enhance reproducibility .
Q. How do researchers evaluate the comparative efficacy of this compound versus non-deuterated Sulindac in COX inhibition assays?
Methodological Answer: Use a blinded, randomized study design with dose-response curves (e.g., 0.1–100 µM) in COX-1/COX-2 recombinant enzyme assays. Calculate IC₅₀ values and statistical significance (p < 0.05) via nonlinear regression. Include isotopic effect correction factors to account for deuterium’s kinetic impact. Cross-validate results with isotopic tracer studies in inflamed tissue models .
Q. What methodologies are recommended for analyzing long-term this compound stability in formulation buffers?
Methodological Answer: Accelerated stability testing under ICH Q1A guidelines, with forced degradation (e.g., oxidative, acidic, basic stress) followed by UPLC-PDA analysis. Use Arrhenius equation modeling to predict shelf life. Compare degradation pathways with non-deuterated analogs to isolate isotopic effects. Document buffer composition and storage container materials (e.g., glass vs. polymer) to identify confounding factors .
Methodological Considerations
- Literature Review : Prioritize primary sources from journals with rigorous peer-review processes (e.g., Journal of Medicinal Chemistry). Use Boolean operators (AND/OR/NOT) and proximity searching in databases like PubMed or SciFinder to filter studies by isotopic labeling methodologies .
- Data Validation : Apply the CRAP test (Currency, Reliability, Authority, Purpose) to assess source credibility. Cross-check spectral data with open-access repositories (e.g., NMRShiftDB) to confirm compound identity .
- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Disclose funding sources and potential conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
